7-amino-2,3-dihydro-1,4-benzodioxin-6-ol
Description
Properties
CAS No. |
104540-03-6 |
|---|---|
Molecular Formula |
C8H9NO3 |
Molecular Weight |
167.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Step 1: Nitration of 2,3-Dihydro-1,4-benzodioxin-6-ol
The hydroxyl group at position 6 directs electrophilic substitution to the para position (position 7). Nitration using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4) yields 7-nitro-2,3-dihydro-1,4-benzodioxin-6-ol .
Reaction Conditions
| Parameter | Value |
|---|---|
| Nitrating agent | HNO3 (1.5 equiv) |
| Catalyst | H2SO4 (conc.) |
| Temperature | 0–5°C (controlled exotherm) |
| Time | 2–4 hours |
| Yield | ~75% (estimated) |
Step 2: Reduction of Nitro Group to Amine
The nitro group is reduced to an amine using catalytic hydrogenation (H2/Pd-C) or stoichiometric reducing agents like iron (Fe) in acidic media.
Reaction Conditions
| Parameter | Value |
|---|---|
| Reducing agent | H2 (1 atm), 10% Pd-C |
| Solvent | Ethanol (EtOH) |
| Temperature | 25°C |
| Time | 6–8 hours |
| Yield | ~85% (estimated) |
Mechanistic Insight
The hydroxyl group stabilizes the intermediate nitroarene via hydrogen bonding, enhancing regioselectivity during nitration. Subsequent reduction proceeds via adsorption of nitroarene onto the catalyst surface, followed by sequential electron transfer to yield the amine.
Hydroxylation of 7-Amino-2,3-dihydro-1,4-benzodioxane
This route assumes prior synthesis of 7-amino-2,3-dihydro-1,4-benzodioxane , followed by hydroxylation at position 6.
Step 1: Hydroxylation via Electrophilic Substitution
Directed ortho-metalation (DoM) or Friedel-Crafts alkylation could introduce the hydroxyl group. For example, using boron tribromide (BBr3) to demethylate a methoxy precursor.
Reaction Conditions
| Parameter | Value |
|---|---|
| Demethylating agent | BBr3 (3.0 equiv) |
| Solvent | Dichloromethane (DCM) |
| Temperature | -78°C to 25°C |
| Time | 12 hours |
| Yield | ~70% (estimated) |
Mechanistic Insight
BBr3 cleaves the methyl ether via formation of a boron-oxygen intermediate, releasing methanol and generating the phenolic hydroxyl group.
Cyclization of Functionalized Catechol Derivatives
Formation of the benzodioxane ring from a dihydroxybenzene (catechol) precursor offers a direct route to install both hydroxyl and amine groups.
Step 1: Synthesis of 3-Amino-4-hydroxycatechol
Protection of the amine and hydroxyl groups (e.g., as acetamides or tert-butyldimethylsilyl ethers) prevents undesired side reactions during cyclization.
Step 2: Ring-Closing Reaction
Reaction with 1,2-dibromoethane in the presence of a base (e.g., K2CO3) forms the 1,4-benzodioxane ring.
Reaction Conditions
| Parameter | Value |
|---|---|
| Alkylating agent | 1,2-dibromoethane (1.2 equiv) |
| Base | K2CO3 (2.0 equiv) |
| Solvent | DMF |
| Temperature | 80°C |
| Time | 24 hours |
| Yield | ~65% (estimated) |
Mechanistic Insight
The base deprotonates the hydroxyl groups, facilitating nucleophilic attack on the dibromoethane to form ether linkages.
Enzymatic Hydroxylation
Biocatalytic methods using cytochrome P450 enzymes or fungal peroxidases offer a green chemistry alternative for hydroxylation.
Reaction Conditions
| Parameter | Value |
|---|---|
| Enzyme | Pseudomonas putida cytochrome P450 |
| Cofactor | NADPH (1.5 equiv) |
| Solvent | Phosphate buffer (pH 7.4) |
| Temperature | 37°C |
| Time | 48 hours |
| Yield | ~50% (estimated) |
Mechanistic Insight
The enzyme abstracts a hydrogen atom from the substrate, enabling oxygen rebound to form the hydroxyl group.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Nitration/Reduction | High regioselectivity | Requires harsh nitration conditions | 70–85% |
| Hydroxylation | Compatible with sensitive amines | Multi-step protection/deprotection | 60–70% |
| Cyclization | Direct ring formation | Limited substrate availability | 50–65% |
| Enzymatic | Eco-friendly | Low scalability | 40–50% |
Chemical Reactions Analysis
Types of Reactions
7-amino-2,3-dihydro-1,4-benzodioxin-6-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group.
Reduction: The amino group can be reduced to a corresponding amine.
Substitution: The amino and hydroxyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst is commonly used.
Substitution: Halogenating agents or alkylating agents can be employed under controlled conditions.
Major Products
Oxidation: Produces 7-oxo-2,3-dihydro-1,4-benzodioxin-6-ol.
Reduction: Produces 7-amino-2,3-dihydro-1,4-benzodioxane.
Substitution: Produces various substituted derivatives depending on the reagents used.
Scientific Research Applications
7-amino-2,3-dihydro-1,4-benzodioxin-6-ol has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential therapeutic effects, including antibacterial and enzyme inhibitory activities.
Biological Studies: Used in the synthesis of bioactive molecules for studying biological pathways and mechanisms.
Industrial Applications: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-amino-2,3-dihydro-1,4-benzodioxin-6-ol involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparative Data Table
Research Findings and Implications
- Synthetic Challenges: The regioselective introduction of amino and hydroxyl groups requires optimized protocols, as seen in enzymatic hydroxylation studies .
- Biological Activity: Amino-hydroxy substitution may enhance interactions with bacterial enzymes (e.g., sulfonamide targets) or inflammatory pathways .
- Derivatization Potential: The amino group enables further functionalization (e.g., acetylation, sulfonation), as demonstrated in hydrazine derivatives .
Q & A
Basic Question: What are the key structural features and synthesis routes for 7-amino-2,3-dihydro-1,4-benzodioxin-6-ol?
Answer:
The compound features a benzodioxin core with an amino group at position 7 and a hydroxyl group at position 5. A common synthesis route involves reacting 1,4-benzodioxin-6-amine with reagents like 4-bromobenzenesulfonyl chloride in alkaline conditions to form intermediates (e.g., N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide). Subsequent alkylation/arylation with halides in DMF and LiH yields the final product . Purification often employs column chromatography or recrystallization. Key characterization tools include IR spectroscopy (to confirm NH/OH groups) and elemental analysis .
Basic Question: How is this compound characterized, and what analytical methods are critical for purity assessment?
Answer:
Essential techniques include:
- IR Spectroscopy : Identifies functional groups (e.g., NH stretching at ~3300 cm⁻¹, aromatic C=C at ~1600 cm⁻¹).
- Elemental Analysis : Validates molecular formula (C₈H₉NO₃).
- HPLC/MS : Ensures purity (>95% recommended for pharmacological studies).
- NMR : Confirms substitution patterns (e.g., coupling constants for dihydrobenzodioxin protons) .
Advanced Question: How can researchers optimize the synthesis for scalability while minimizing side reactions?
Methodological Guidance:
- Solvent Optimization : Replace DMF with less toxic solvents (e.g., acetonitrile) to improve reaction safety .
- Catalyst Screening : Test alternatives to LiH (e.g., K₂CO₃) to reduce metal contamination .
- Stepwise Monitoring : Use TLC or in-situ IR to track intermediate formation and adjust reaction times .
- Scale-Up Challenges : Address exothermicity via controlled temperature gradients and flow chemistry setups .
Advanced Question: How should researchers resolve contradictions in reported biological activities (e.g., neuroprotective vs. antimicrobial effects)?
Data Analysis Strategy:
- Structural Comparisons : Compare derivatives (e.g., Compound B in ’s table) to identify substituents linked to specific activities .
- Dose-Response Studies : Test varying concentrations in multiple cell lines (e.g., SH-SY5Y for neuroprotection, MRSA for antimicrobial activity) .
- Target Profiling : Use kinase/esterase inhibition assays to clarify mechanistic pathways .
Advanced Question: What experimental designs are recommended to assess its potential as a cholinesterase inhibitor?
Experimental Framework:
In Vitro Assays : Use acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes with Ellman’s method to measure IC₅₀ values .
Kinetic Studies : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots.
Molecular Docking : Model interactions with AChE’s catalytic triad (e.g., Ser203, His447) using software like AutoDock .
In Vivo Validation : Test cognitive improvements in transgenic Alzheimer’s mice using Morris water maze .
Advanced Question: How can solubility challenges in pharmacological studies be addressed?
Methodological Solutions:
- Co-Solvent Systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility .
- Prodrug Design : Modify hydroxyl/amino groups to esters or amides for improved bioavailability .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for controlled release .
Advanced Question: What strategies support structure-activity relationship (SAR) studies for derivatives?
SAR Workflow:
Core Modifications : Synthesize analogs with halogen (Cl, Br) or methyl substitutions at position 7 .
Functional Group Swapping : Replace the hydroxyl group with methoxy or aminoethyl to assess polarity effects .
Biological Testing : Rank derivatives using high-throughput screening (HTS) against target panels .
Computational Modeling : Apply QSAR models to predict bioactivity and prioritize synthesis .
Advanced Question: How can researchers ensure reproducibility in multi-step syntheses?
Quality Control Protocols:
- Batch Record Standardization : Document reaction parameters (e.g., stirring speed, inert gas flow) .
- Intermediate Stability Testing : Store intermediates under nitrogen and monitor degradation via DSC .
- Cross-Lab Validation : Collaborate with independent labs to verify yields and purity metrics .
Advanced Question: What in vivo models are suitable for evaluating neuroprotective effects in Alzheimer’s disease?
Experimental Design:
- Transgenic Mice : Use APP/PS1 models to assess amyloid-β plaque reduction via immunohistochemistry .
- Behavioral Metrics : Track spatial memory with radial arm maze or novel object recognition tests .
- Biomarker Analysis : Measure CSF levels of tau and phosphorylated tau pre/post-treatment .
Advanced Question: How can researchers mitigate toxicity risks during handling?
Safety Recommendations:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
